ácido 2-(hidroxifenilo)acético

(2-Hydroxyphenyl)acetic acids, commonly referred to as hydroxyacetophenones, are a class of aromatic compounds with the molecular formula C9H10O3. These substances possess diverse functional groups that contribute to their versatile applications in various industries.

In pharmaceuticals, (2-hydroxyphenyl)acetic acids exhibit significant potential due to their biological activities. They can serve as precursors for synthesizing more complex organic compounds used in drug development. For instance, they are often employed in the production of antiviral and anti-inflammatory agents. Additionally, these acids display antioxidant properties which make them valuable in medical research.

In addition to pharmaceuticals, (2-hydroxyphenyl)acetic acids find application in other sectors such as cosmetics and agrochemicals. In cosmetics, their UV-absorbing characteristics can be utilized in formulating sunscreens. Moreover, in agriculture, these compounds can act as herbicides or fungicides.

Overall, the structural complexity and functional diversity of (2-hydroxyphenyl)acetic acids make them a vital component in numerous chemical processes across different industries.

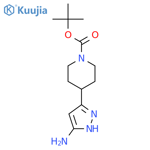

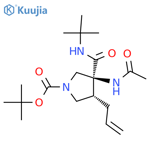

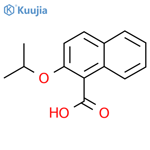

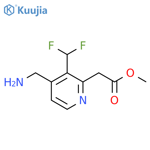

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

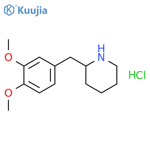

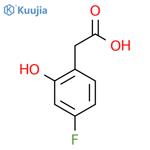

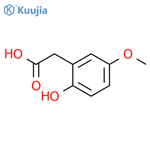

|

2-Hydroxyphenylacetic acid | 614-75-5 | C8H8O3 |

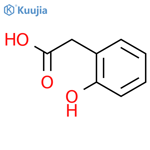

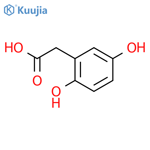

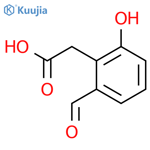

|

Homogentisic acid | 451-13-8 | C8H8O4 |

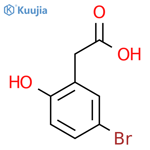

|

2-(5-Bromo-2-hydroxyphenyl)acetic acid | 38692-72-7 | C8H7BrO3 |

|

2-(5-fluoro-2-hydroxy-phenyl)acetic acid | 2546-41-0 | C8H7FO3 |

|

BENZENEACETIC ACID, 2-FORMYL-6-HYDROXY- | 532967-52-5 | C9H8O4 |

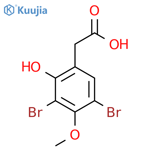

|

(3,5-dibromo-2-hydroxy-4-methoxyphenyl)acetic acid | 37677-03-5 | C9H8Br2O4 |

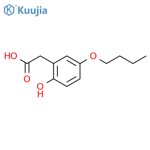

|

2-hydroxy-5-butoxyphenylacetic acid | 138939-65-8 | C12H16O4 |

|

2-(2-hydroxy-5-methoxyphenyl)acetic acid | 51385-18-3 | C9H10O4 |

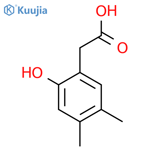

|

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid | 21354-73-4 | C10H12O3 |

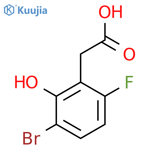

|

3-Bromo-6-fluoro-2-hydroxyphenylacetic acid | 1782613-34-6 | C8H6BrFO3 |

Literatura relevante

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Proveedores recomendados

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados